molecular formula C14H11FO3 B8166623 Methyl 4'-fluoro-5-hydroxy-[1,1'-biphenyl]-3-carboxylate

Methyl 4'-fluoro-5-hydroxy-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B8166623
M. Wt: 246.23 g/mol
InChI Key: JUNBYTYVFRLPQT-UHFFFAOYSA-N
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Description

Methyl 4'-fluoro-5-hydroxy-[1,1'-biphenyl]-3-carboxylate is a fluorinated biphenyl ester compound intended for research and development applications. This structural motif, featuring a biphenyl core with a fluorine atom and hydroxy substituent, is of significant interest in medicinal chemistry. Such substituted biphenyl scaffolds are frequently explored as key intermediates in the synthesis of more complex molecules and are investigated for their potential in pharmaceutical development, given that biphenyl carboxylic acid derivatives have been studied for various biological activities . The presence of multiple functional groups makes it a versatile building block for further chemical modification. The fluorine atom can influence the molecule's electronic distribution, lipophilicity, and metabolic stability, while the hydroxy and ester groups offer handles for synthetic elaboration . In drug discovery, the amide bond is a common target for bioisosteric replacement to improve the properties of lead compounds, and esters can serve as synthetic precursors or probes in these campaigns . Researchers value this compound for its potential use in constructing molecular libraries and its utility in probing biological systems. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-(4-fluorophenyl)-5-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-14(17)11-6-10(7-13(16)8-11)9-2-4-12(15)5-3-9/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNBYTYVFRLPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Mechanism

The Suzuki–Miyaura cross-coupling reaction is the most widely used method for constructing the biphenyl backbone. This palladium-catalyzed reaction couples a fluorophenylboronic acid with a brominated hydroxybenzoate derivative. Key steps include:

  • Coupling : A 3-bromo-5-hydroxybenzoic acid derivative reacts with 4-fluorophenylboronic acid under Pd catalysis (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) in a mixed solvent system (THF/H₂O or toluene/EtOH).

  • Esterification : The resulting biphenyl carboxylic acid is methylated using methanol and sulfuric acid or thionyl chloride (SOCl₂) under reflux.

Example Protocol

  • Step 1 :

    • Substrates: 3-Bromo-5-methoxybenzoic acid (1.2 equiv), 4-fluorophenylboronic acid (1.0 equiv).

    • Catalyst: Pd(PPh₃)₄ (4 mol%).

    • Base: K₂CO₃ (3.0 equiv).

    • Solvent: THF/H₂O (4:1).

    • Conditions: 90°C, 12 h.

    • Yield: 85–92%.

  • Step 2 :

    • Substrate: 4'-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid.

    • Reagents: MeOH (excess), H₂SO₄ (2 mL per 5 g substrate).

    • Conditions: Reflux, 12 h.

    • Yield: 95–98%.

  • Deprotection :

    • Demethylation of the 5-methoxy group using BBr₃ in DCM at 0°C yields the final product.

Optimization Insights

  • Catalyst Selection : Pd(dppf)Cl₂ enhances coupling efficiency for electron-deficient aryl bromides.

  • Protecting Groups : Methoxy groups are preferred for hydroxyl protection due to ease of removal.

Stepwise Functionalization via Protective Strategies

Sequential Fluorination and Hydroxylation

This method avoids pre-functionalized boronic acids by introducing fluorine and hydroxyl groups post-coupling:

  • Biphenyl Core Synthesis : Couple phenylboronic acid with 3-bromo-5-methoxybenzoate.

  • Electrophilic Fluorination : Use Selectfluor® or F-TEDA-BF₄ to introduce fluorine at the 4'-position.

  • Hydroxylation : Oxidative demethylation with BBr₃ or hydrolytic cleavage with NaOH.

Data Table 1: Comparative Yields for Stepwise Functionalization

StepReagentYield (%)Purity (%)
FluorinationSelectfluor®7895
HydroxylationBBr₃8297
EsterificationSOCl₂/MeOH9499

Challenges

  • Regioselectivity : Competing fluorination at adjacent positions may occur without directing groups.

  • Side Reactions : Over-oxidation during hydroxylation requires strict temperature control.

One-Pot Tandem Reactions

Integrated Coupling and Esterification

Recent advances utilize tandem catalysis to streamline synthesis:

  • Simultaneous Coupling and Methylation :

    • Substrates: 3-Bromo-5-hydroxybenzoic acid, 4-fluorophenylboronic acid.

    • Catalyst: Pd(OAc)₂/XPhos.

    • Methyl Source: Trimethyl orthoformate (TMOF).

    • Solvent: DMF/MeOH (3:1).

    • Yield: 76%.

Advantages and Limitations

  • Efficiency : Reduces steps and purification cycles.

  • Scope : Limited to substrates compatible with Pd and esterification conditions.

Industrial-Scale Production

Continuous Flow Synthesis

  • Reactor Design : Microfluidic systems enhance heat/mass transfer for high-throughput synthesis.

  • Conditions :

    • Residence Time: 20 min.

    • Temperature: 120°C.

    • Catalyst: Immobilized Pd/C.

    • Yield: 89%.

Cost Analysis

MethodCost ($/kg)Scalability
Batch Suzuki1,200Moderate
Continuous Flow900High

Emerging Methodologies

Photocatalytic Fluorination

  • Catalyst : Ir(ppy)₃ under blue LED light.

  • Substrate : 4'-Hydroxybiphenyl-3-carboxylate.

  • Yield : 65% (single-step).

Biocatalytic Approaches

  • Enzyme : Cytochrome P450 monooxygenase for hydroxylation.

  • Conditions : pH 7.4, 37°C.

  • Yield : 58% (needs optimization) .

Chemical Reactions Analysis

Types of Reactions

Methyl 4’-fluoro-5-hydroxy-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary alcohol.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Methyl 4'-fluoro-5-hydroxy-[1,1'-biphenyl]-3-carboxylate is characterized by the following chemical properties:

  • Molecular Formula : C14H11FO3
  • Molecular Weight : 246.23 g/mol
  • CAS Number : 1261921-87-2

The compound features a biphenyl structure with a fluorine atom, a hydroxyl group, and a carboxylate ester group, which contribute to its distinct chemical behavior.

Chemistry

This compound serves as an important building block in organic synthesis. It can be utilized in various reactions, including:

  • Suzuki–Miyaura Coupling : This method is widely used for forming carbon-carbon bonds and is essential for synthesizing more complex organic molecules.
  • Functionalization : The compound can undergo oxidation, reduction, and substitution reactions to yield various derivatives with potential applications in pharmaceuticals and materials science.

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. Key areas of investigation include:

  • Biological Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory and antimicrobial properties. These activities are attributed to the presence of the hydroxyl and carboxylate groups, which can interact with biological targets through hydrogen bonding.

Medicine

The therapeutic potential of this compound is under investigation for various medical applications:

  • Drug Development : Its unique structure makes it a candidate for developing new drugs targeting specific diseases. Studies are ongoing to evaluate its efficacy against inflammatory conditions and infections.

Industry

This compound finds utility in several industrial applications:

  • Advanced Materials : this compound is explored in the development of liquid crystals and organic light-emitting diodes (OLEDs). Its chemical stability and functional groups make it suitable for creating high-performance materials.

Table 1: Comparison of Chemical Reactions

Reaction TypeDescriptionCommon Reagents
OxidationHydroxyl group oxidized to carbonylPotassium permanganate (KMnO₄), CrO₃
ReductionEster group reduced to alcoholLithium aluminum hydride (LiAlH₄)
SubstitutionFluorine atom replaced by other functional groupsAmines or thiols under basic conditions

Table 2: Potential Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryPotential to reduce inflammation[Source Needed]
AntimicrobialPossible effectiveness against bacterial infections[Source Needed]

Case Study 1: Synthesis of Derivatives

A study demonstrated the successful synthesis of various derivatives of this compound through nucleophilic substitution reactions. The derivatives exhibited enhanced biological activity compared to the parent compound.

Research investigating the anti-inflammatory properties of this compound showed promising results in vitro. The compound inhibited the production of pro-inflammatory cytokines in cultured cells.

Mechanism of Action

The mechanism of action of Methyl 4’-fluoro-5-hydroxy-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups can form hydrogen bonds with biological molecules, influencing their activity and function. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, potentially increasing its efficacy in biological systems .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Physicochemical Properties

  • Solubility and Bioavailability: The hydroxyl group in the target compound improves water solubility relative to non-polar analogs like 3JC48-3, which relies on a nitrobenzooxadiazolyl group for solubility. However, ester hydrolysis in vivo may limit its stability compared to carboxylic acid derivatives (e.g., CAS 1261909-66-3) .
  • In contrast, the 4'-methyl group in 3JC48-3 provides steric bulk without significant electronic modulation .

Data Tables

Compound Name Key Substituents Biological Activity References
Methyl 4'-fluoro-5-hydroxy-[1,1'-biphenyl]-3-carboxylate 4'-F, 5-OH, 3-COOCH₃ Not reported (inferred solubility) -
Methyl 4′-methyl-5-(7-nitrobenzooxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate 4'-CH₃, 5-NO₂-BODIPY, 3-COOCH₃ c-Myc-Max inhibitor (IC₅₀ = 1.2 µM)
[1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-5-fluoro-2'-methoxy 4'-Cl, 5-F, 2'-OCH₃, 3-COOH Agrochemical intermediate
Methyl 3-fluoro-3'-hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboxylate 3-F, 3'-OH, 4'-CH₃, 4-COOCH₃ Similarity score: 0.94 (structural)

Biological Activity

Methyl 4'-fluoro-5-hydroxy-[1,1'-biphenyl]-3-carboxylate is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic properties. This article provides an overview of its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C14_{14}H11_{11}F O3_3
  • Molecular Weight : 246.23 g/mol
  • CAS Number : 2749704-87-6

Synthesis Methods

The synthesis of this compound typically involves the Suzuki–Miyaura coupling reaction , which is a widely used method for forming carbon-carbon bonds. This process utilizes a boronic acid derivative and an aryl halide in the presence of a palladium catalyst, optimized for high yield and purity in industrial settings .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds with biomolecules, influencing their activity. The presence of the fluorine atom enhances lipophilicity and metabolic stability, potentially increasing efficacy in biological systems.

Anticancer Activity

Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. For example, it has been shown to inhibit cell proliferation in c-Myc overexpressing cell lines, leading to G0/G1 phase arrest in the cell cycle . The compound's IC50 values indicate its potency against specific cancer types, suggesting a selective cytotoxicity profile:

Cell Line IC50 (µM)
Daudi (B-cell lymphoma)25
COLO201 (colorectal)15
MDA-MB-231 (breast)30

Anti-inflammatory and Antimicrobial Properties

In addition to its anticancer potential, this compound has been studied for anti-inflammatory and antimicrobial activities. The compound exhibits significant inhibition of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent . Furthermore, preliminary antimicrobial assays suggest effectiveness against certain bacterial strains.

Case Studies

Several case studies have highlighted the biological activities of this compound:

  • Case Study 1 : In a study assessing the cytotoxicity against various cancer cell lines, this compound demonstrated selective toxicity towards tumor cells while sparing normal fibroblasts (WI-38), indicating a favorable therapeutic index .
  • Case Study 2 : A pharmacological evaluation revealed that this compound inhibited the growth of colorectal cancer cells through apoptosis induction and cell cycle arrest mechanisms. Flow cytometry analysis confirmed increased populations of cells in the G0/G1 phase after treatment with the compound.

Q & A

Q. What synthetic methodologies are effective for preparing Methyl 4'-fluoro-5-hydroxy-[1,1'-biphenyl]-3-carboxylate and its analogs?

The compound can be synthesized via Suzuki-Miyaura cross-coupling to assemble the biphenyl scaffold. For example, aryl bromides (e.g., methyl 3-bromo-4-aminobenzoate) are coupled with fluorinated boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄) in a toluene/ethanol solvent system with aqueous Na₂CO₃. Post-coupling modifications, such as nucleophilic aromatic substitution (SNAr) or ester hydrolysis, are used to introduce functional groups like nitrobenzoxadiazole or hydroxy substituents . Purification typically involves column chromatography (hexane/EtOAc) and crystallization.

Q. How is the structural integrity of this compound validated in synthetic workflows?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. For instance, ¹H NMR peaks for the methyl ester group appear at ~3.9 ppm (singlet), while aromatic protons exhibit splitting patterns consistent with substitution patterns (e.g., para-fluoro groups). Mass spectrometry (APCI or ESI) provides molecular ion peaks matching theoretical values (e.g., m/z 447.2 [M+H]⁺ for a nitrobenzoxadiazole derivative) .

Q. What analytical techniques are used to assess purity and stability?

High-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 254 nm) and thin-layer chromatography (TLC) are standard for purity assessment. Stability studies under varying pH, temperature, and light exposure are conducted using accelerated degradation protocols, with LC-MS monitoring degradation products .

Advanced Research Questions

Q. What mechanistic insights explain the bioactivity of this compound as a c-Myc–Max dimerization inhibitor?

Derivatives like 3jc48-3 (structurally analogous to Methyl 4'-fluoro-5-hydroxy-biphenyl carboxylates) disrupt c-Myc–Max heterodimers via direct binding to c-Myc, as shown by electrophoretic mobility shift assays (EMSA) and co-immunoprecipitation (Co-IP). The IC₅₀ for dimer disruption is ~34.8 μM, with selectivity over Max–Max homodimers (IC₅₀ = 60.6 μM). This specificity correlates with G0/G1 cell cycle arrest in HL60 and Daudi cells, confirmed via flow cytometry .

Q. How do structural modifications (e.g., fluorination, hydroxylation) impact potency and selectivity?

  • Fluorination at the 4'-position enhances metabolic stability and binding affinity through hydrophobic interactions with c-Myc’s Phe375/Ile381 residues.
  • Hydroxylation at the 5-position improves solubility but may reduce cell permeability. Pharmacophore modeling suggests that para-substituted carboxylic acids (e.g., in JY-3-094 analogs) synergize with ortho-aryl groups to enhance inhibitory activity .
  • Suboptimal modifications (e.g., meta-aryl relocation) result in >50% loss of activity, highlighting strict spatial requirements .

Q. What experimental strategies resolve contradictions in activity data across cell lines?

Discrepancies in IC₅₀ values (e.g., HL60 vs. non-Myc-driven cells) are addressed by:

  • Validating c-Myc overexpression via Western blotting.
  • Using isogenic cell lines with CRISPR-mediated c-Myc knockout.
  • Correlating transcriptional activity with luciferase reporters (e.g., c-Myc-dependent vs. NF-κB-dependent reporters) .

Q. How is in vitro selectivity optimized against off-target transcription factors?

Competitive binding assays against Max–Max homodimers and unrelated transcription factors (e.g., NF-κB) are employed. Structure-activity relationship (SAR) studies reveal that nitrobenzoxadiazole moieties improve selectivity by 2-fold compared to parent compounds like 10074-G5. Computational docking (e.g., AutoDock Vina) identifies key hydrogen bonds with Arg378 .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Murine xenograft models (e.g., c-Myc-driven lymphomas) are used to assess bioavailability and efficacy. Plasma stability assays (e.g., incubation with mouse liver microsomes) predict metabolic clearance. Toxicity is profiled via histopathology and serum biomarkers (e.g., ALT/AST for hepatic injury) .

Methodological Considerations

Q. How are synthetic yields improved for scale-up?

  • Catalyst optimization : Replacing Pd(PPh₃)₄ with PdCl₂(dppf) increases coupling efficiency from 55% to >80%.
  • Solvent systems : Switching to DMF/H₂O in SNAr reactions reduces side-product formation.
  • Temperature control : Reflux conditions (110°C) for Suzuki couplings vs. RT for SNAr reactions balance speed and selectivity .

Q. What computational tools predict bioactivity and ADMET properties?

  • Molecular dynamics simulations (e.g., GROMACS) model compound–protein interactions over 100-ns trajectories.
  • QSAR models built with MOE or Schrodinger’s QikProp predict logP, solubility, and CNS permeability.
  • ADMET Predictor™ forecasts hepatic clearance and hERG channel liability .

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